molecular formula C10H13ClF3N3 B6199976 rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride CAS No. 2679949-67-6

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B6199976
CAS No.: 2679949-67-6
M. Wt: 267.7
InChI Key:
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Description

rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride: is a chemical compound that features a piperidine ring and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

2679949-67-6

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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